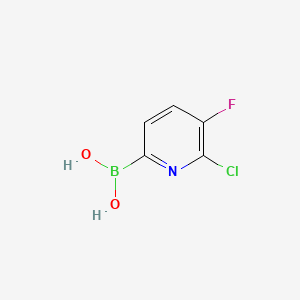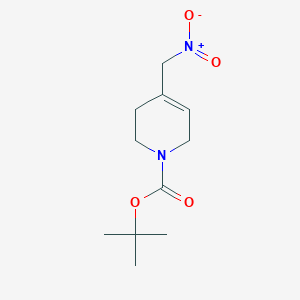![molecular formula C8H10FNO3 B15363550 Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate is a fluorinated bicyclic compound with a carboxylate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:
Fluorination: The starting material undergoes fluorination to introduce the fluorine atom at the 5-position.
Cyclization: The fluorinated intermediate is then subjected to cyclization to form the bicyclic structure.
Carboxylation: Finally, the carboxylate group is introduced at the 1-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the fluorine atom or other functional groups.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction can lead to the formation of a fluorinated cyclohexane derivative.
Substitution: Substitution reactions can yield a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can be used to study enzyme inhibition and protein interactions. Its fluorinated nature allows for the investigation of fluorine's effects on biological systems.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a precursor for pharmaceuticals targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can influence the binding affinity and selectivity of the compound.
Comparación Con Compuestos Similares
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound lacks the oxo group present in Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate.
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound lacks the fluorine atom.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the oxo group, which can significantly impact its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of Methyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H10FNO3 |
|---|---|
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11) |
Clave InChI |
MSIIPASTDMOBNQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(CNC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


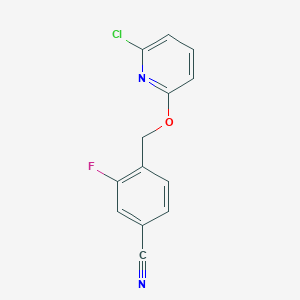


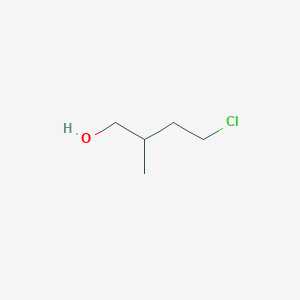
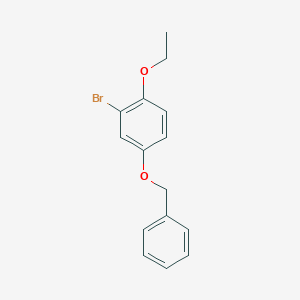


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
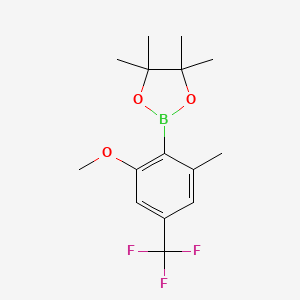

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
